4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H14ClN5. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 2-methylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. The triazine ring and the piperidine moiety play crucial roles in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(2-methyl-1-pyrrolidinyl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring and the presence of the 2-methyl-1-piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique structure and potential biological applications. Its molecular formula is C10H14ClN5, and it has garnered interest for its interactions with various biological targets, particularly in the fields of pharmacology and medicinal chemistry.
The compound is synthesized through the reaction of 4-chloro-1,3,5-triazine with 2-methylpiperidine. The synthesis typically occurs in organic solvents such as dichloromethane or acetonitrile under controlled conditions to ensure high yield and purity. The mechanism of action involves binding to specific enzymes or receptors, thereby altering their activity and leading to various biological effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF7 (breast cancer) | Data pending |
Other triazine derivatives | HCT116 (colon cancer) | 6.2 |
Other triazine derivatives | T47D (breast cancer) | 27.3 |
Studies have shown that these compounds can induce apoptosis in cancer cells, suppress tumor growth in vivo, and interact with DNA to inhibit replication .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptors that play a role in cell signaling pathways related to growth and survival.
- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes essential for cancer cell survival .
Case Studies
Several case studies have documented the efficacy of triazine derivatives in preclinical models:
- Study on MCF7 Cells : A study showed that treatment with a similar triazine compound resulted in a significant reduction in cell viability at concentrations above 25 μM.
- Animal Model Studies : In vivo studies indicated that administration of triazine derivatives led to reduced tumor sizes in xenograft models compared to untreated controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Activity | IC50 (μM) |
---|---|---|
4-Chloro-6-(4-methylpiperidinyl)-1,3,5-triazin-2-amine | Moderate anticancer activity | Data pending |
4-Chloro-6-(ethyl)-triazine derivative | High cytotoxicity against U87 glioblastoma | 45.2 |
This table illustrates that while there are variations among triazine derivatives in terms of potency and specificity, the unique substitution pattern of this compound may confer distinct advantages for specific therapeutic applications .
Properties
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-6-4-2-3-5-15(6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCIDGCPSDMNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197841 | |
Record name | 4-Chloro-6-(2-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-66-9 | |
Record name | 4-Chloro-6-(2-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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